叔丁基 5-甲基哌啶-2-羧酸酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

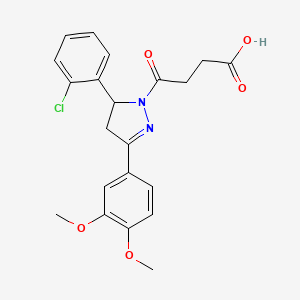

Tert-butyl 5-methylpiperidine-2-carboxylate is likely a derivative of piperidine, which is a common structure in many pharmaceuticals and natural products . Piperidine derivatives are often used in the synthesis of pharmaceuticals and other organic compounds .

Molecular Structure Analysis

The molecular structure of this compound would likely include a piperidine ring (a six-membered ring with one nitrogen atom), a tert-butyl group, and a carboxylate ester group . The exact structure would depend on the positions of these groups on the piperidine ring .Chemical Reactions Analysis

Piperidine derivatives can undergo a variety of chemical reactions, including substitutions, additions, and ring-opening reactions . The exact reactions would depend on the specific structure of the compound .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, it would likely be a solid or liquid at room temperature . It would likely be soluble in organic solvents .科学研究应用

合成和化学转化

叔丁基 5-甲基哌啶-2-羧酸酯已用于各种化学合成工艺。例如,它在哌啶酸衍生物的对映选择性合成中具有重要作用。这方面的一个例子是 6-取代 4-羟基哌啶酸衍生物的合成,其中一系列反应导致哌啶酸衍生物的形成 (Purkayastha 等人,2010)。此外,它在 (2R)-2-叔丁基-Δ4-1,3-恶唑啉衍生物的高度立体选择性氢甲酰化的作用中强调了它在生产手性氨基酸衍生物的关键中间体中的重要性 (Kollár & Sándor, 1993)。

药物合成的中间体

该化合物是合成新型蛋白酪氨酸激酶 Jak3 抑制剂的重要中间体,如陈新志提出的有效合成方法所证明 (陈新志,2011)。它还在合成氨基酸衍生物中至关重要的对映体 2-氨基-5-叔丁基环戊烷-1-羧酸甲酯的制备中发挥作用 (Davies 等人,2003)。

在树状大分子中的应用

已经研究了以叔丁基酯终止的苯乙炔树状聚合物的合成,包括叔丁基酯向羧酸的转化。这项研究对于理解树状大分子中的溶解度特性和分子相互作用至关重要 (Pesak, Moore & Wheat, 1997)。

在无金属有机反应中的作用

该化合物参与无金属有机反应,如喹喔啉-2(1H)-酮的烷氧羰基化。此过程对于合成喹喔啉-3-羰基化合物至关重要,喹喔啉-3-羰基化合物是生物活性天然产物和合成药物中的关键结构基序 (谢等人,2019)。

作用机制

Target of Action

Tert-butyl 5-methylpiperidine-2-carboxylate is an experimental compound Similar compounds like piperidine-2-carboxylic acid tert-butylamide have been found to interact with the gag-pol polyprotein in hiv-2 .

Mode of Action

Based on its structural similarity to other piperidine derivatives, it may interact with its target proteins and modulate their activity, leading to changes in cellular processes .

Pharmacokinetics

As an experimental compound, its bioavailability, distribution, metabolism, and excretion in the body are areas of ongoing research .

安全和危害

未来方向

属性

IUPAC Name |

tert-butyl 5-methylpiperidine-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO2/c1-8-5-6-9(12-7-8)10(13)14-11(2,3)4/h8-9,12H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDSJFYHRFYOAKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(NC1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 5-methylpiperidine-2-carboxylate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(Z)-[(4-bromophenyl)[2-(4-chlorophenyl)cyclopropyl]methylidene]amino 4-methylbenzoate](/img/structure/B2897974.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide](/img/structure/B2897976.png)

![N,N-Diethyl-2-[4-(2-formylphenyl)triazol-1-yl]acetamide](/img/structure/B2897977.png)

![N-{4-[1-(4-methylbenzenesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2897978.png)

![N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]adamantane-1-carboxamide](/img/structure/B2897982.png)

![5-tert-butyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2897983.png)

![6-(furan-2-yl)-2-{[(5-methyl-1H-1,3-benzodiazol-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2897986.png)

![2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-phenylacetamide](/img/structure/B2897990.png)